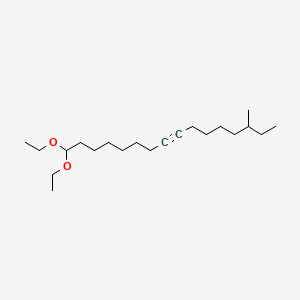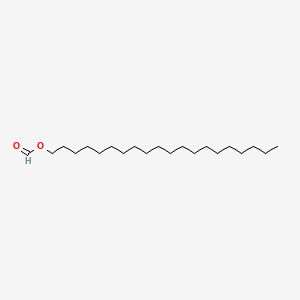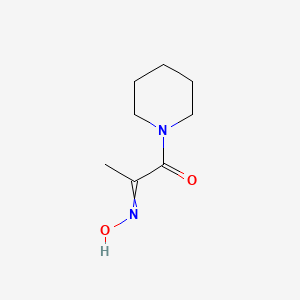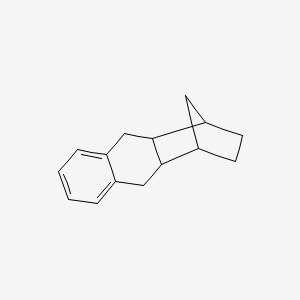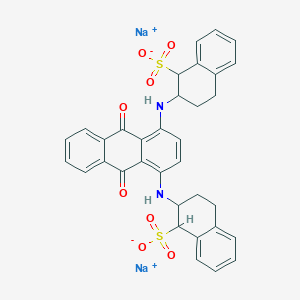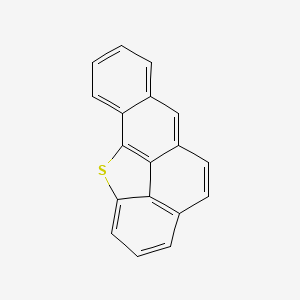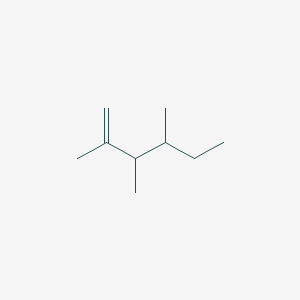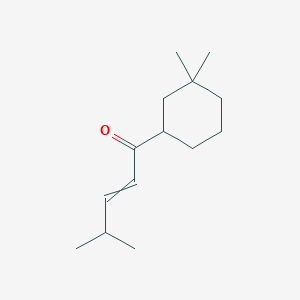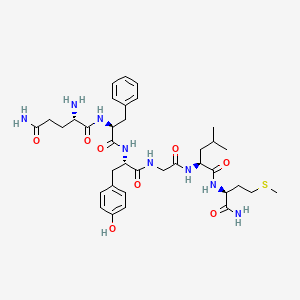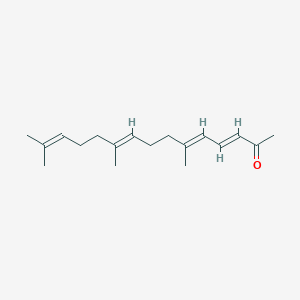
O-(3-Chlorophenyl) O-methyl phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Chlorophenyl) O-methyl phenylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chlorophenyl) O-methyl phenylphosphonothioate typically involves the reaction of 3-chlorophenol with methyl phenylphosphonochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
3-Chlorophenol+Methyl phenylphosphonochloridothioate→O-(3-Chlorophenyl) O-methyl phenylphosphonothioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-Chlorophenyl) O-methyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O-(3-Chlorophenyl) O-methyl phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-(3-Chlorophenyl) O-methyl phenylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phosphonothioate group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptophos: O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate
Profenofos: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Uniqueness
O-(3-Chlorophenyl) O-methyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Eigenschaften
CAS-Nummer |
71432-17-2 |
|---|---|
Molekularformel |
C13H12ClO2PS |
Molekulargewicht |
298.73 g/mol |
IUPAC-Name |
(3-chlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12ClO2PS/c1-15-17(18,13-8-3-2-4-9-13)16-12-7-5-6-11(14)10-12/h2-10H,1H3 |
InChI-Schlüssel |
JINBZNJDMRBPHH-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



